Benzyl-(4-isopropyl-benzyl)-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

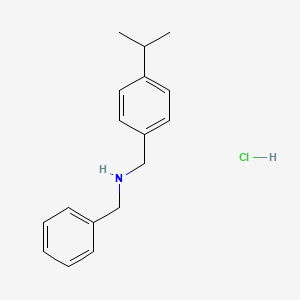

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine, with the hydrochloride salt form enhancing its solubility in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride typically involves the following steps:

Formation of 4-isopropylbenzyl chloride: This can be achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.

Nucleophilic substitution reaction: The 4-isopropylbenzyl chloride is then reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form Benzyl-(4-isopropyl-benzyl)-amine.

Formation of hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural similarities to other compounds suggest it may exhibit biological activity relevant to drug development:

- PRMT5 Inhibitors : Research indicates that compounds similar to this compound can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors may offer therapeutic avenues for treating malignancies by disrupting tumor growth pathways .

- Antiemetic Properties : Given the properties of benzylamine derivatives, this compound could potentially be explored for antiemetic applications, similar to other benzylamine derivatives used in treating motion sickness .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

- Intermediate in Amide Formation : It can be utilized in the synthesis of N-benzyl-N-isopropyl amides, which have demonstrated specific herbicidal efficacy. The improved synthesis process allows for high recovery rates and purity, facilitating further chemical transformations .

- Chemical Reactivity : The presence of both benzene rings and an isopropyl substituent influences its reactivity, making it suitable for various nucleophilic substitution reactions and further functionalization .

Case Study 1: PRMT5 Inhibitor Development

In a study focusing on second-generation PRMT5 inhibitors, this compound was evaluated for its structural efficacy in inhibiting tumor growth. The research highlighted the compound's potential to modify protein interactions within cancerous cells, showcasing its relevance in targeted cancer therapies .

Case Study 2: Synthesis Optimization

A comprehensive evaluation of the synthesis process for N-benzyl-N-isopropyl amides demonstrated that using this compound as a precursor significantly improved yield and purity. This optimization is crucial for industrial applications where high-quality intermediates are necessary for pharmaceutical production .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl-(4-isopropyl-benzyl)-amine | Secondary amine with two benzene rings | Versatile building block with potential biological activity |

| Benzylamine | Simple benzene ring attached to an amine | Common precursor in organic chemistry |

| 4-Isopropylaniline | Aniline derivative with an isopropyl group | Different reactivity due to amino group |

| N,N-Dimethylbenzylamine | Benzene ring with two methyl groups on nitrogen | Enhanced lipophilicity compared to others |

Mecanismo De Acción

The mechanism of action of Benzyl-(4-isopropyl-benzyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Benzylamine: A simpler analogue with only one benzyl group.

4-Isopropylbenzylamine: Contains a single 4-isopropyl-benzyl group.

N-Benzyl-N-methylamine: A related compound with a methyl group instead of a 4-isopropyl-benzyl group.

Uniqueness

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties

Actividad Biológica

Benzyl-(4-isopropyl-benzyl)-amine hydrochloride is a compound of interest in both organic chemistry and medicinal research due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves several key steps:

- Formation of 4-Isopropylbenzyl Chloride : This is achieved by reacting 4-isopropylbenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.

- Nucleophilic Substitution : The 4-isopropylbenzyl chloride is reacted with benzylamine in the presence of a base (e.g., sodium hydroxide) to form Benzyl-(4-isopropyl-benzyl)-amine.

- Formation of Hydrochloride Salt : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to specific receptors and modulating biological pathways. This interaction is facilitated by the amine group, which can form hydrogen bonds with biological molecules, enhancing its lipophilicity and enabling interactions with lipid membranes.

- Enzyme Modulation : Its structure allows it to influence enzyme activity, potentially affecting metabolic pathways relevant in pharmacology.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds, suggesting that derivatives of benzylamines exhibit significant activity against various pathogens. For instance, N-benzyl derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Case Studies and Applications

- Therapeutic Potential : this compound has been explored as a precursor for drug development. Its unique structure may provide advantages in designing new therapeutic agents targeting specific diseases .

- Toxicity and Safety : Preliminary assessments suggest that while the compound exhibits biological activity, further studies are needed to evaluate its safety profile comprehensively. Toxicity data are crucial for understanding the risk associated with its use in medicinal applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzylamine | Simple amine with one benzyl group | Moderate activity against bacteria |

| 4-Isopropylbenzylamine | Contains a single 4-isopropyl-benzyl group | Enhanced lipophilicity |

| Benzyl-(4-isopropyl-benzyl)-amine | Two benzyl groups; unique interaction potential | Promising therapeutic candidate |

Propiedades

IUPAC Name |

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N.ClH/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBWYMGCTYJARQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.